pKa & Ionization State
The predicted pKa of 5-(4-Methylphenyl)pyridin-3-ol is 9.03 ± 0.10, which determines its ionization state and thus its solubility and permeability in aqueous environments . This is a critical differentiator when selecting compounds for assays at physiological pH (7.4). While this is a specific, predicted value, it serves as a baseline for comparison against other 5-arylpyridin-3-ol analogs whose pKa values are not universally established, and it provides a quantitative starting point for evaluating the compound's ADME profile relative to other scaffolds.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 9.03 ± 0.10 |
| Comparator Or Baseline | Physiological pH (7.4) |
| Quantified Difference | The compound is >99% unionized at pH 7.4 (based on predicted pKa) |
| Conditions | Predicted value using unspecified software/model |
Why This Matters
This predicted pKa value informs solubility and permeability assessments, which are fundamental criteria for compound selection in early-stage drug discovery and chemical biology.
